2-(4-Diethylaminophenyl)ethylamine dihydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

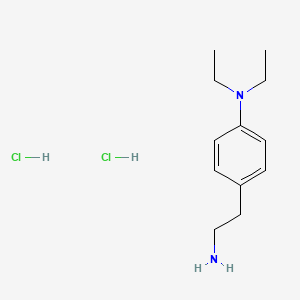

The systematic IUPAC name for 2-(4-diethylaminophenyl)ethylamine dihydrochloride is 4-(2-aminoethyl)-N,N-diethylaniline dihydrochloride , reflecting its para-substituted diethylamino group and ethylamine side chain. The molecular formula is C₁₂H₂₂Cl₂N₂ , derived from the parent amine (C₁₂H₂₀N₂) and two hydrochloric acid molecules. The dihydrochloride form enhances solubility and stability, a common feature in bioactive amines.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-aminoethyl)-N,N-diethylaniline dihydrochloride |

| Molecular Formula | C₁₂H₂₂Cl₂N₂ |

| Molecular Weight | 265.22 g/mol |

| CAS Registry Number | 737720-20-6 (parent amine) |

Crystallographic Structure and Conformational Dynamics

While crystallographic data for 2-(4-diethylaminophenyl)ethylamine dihydrochloride remains unreported, computational models predict a planar aromatic ring with the diethylamino group adopting a staggered conformation to minimize steric hindrance. The ethylamine side chain likely exhibits rotational flexibility, enabling interactions with biological targets. Comparative studies of similar dihydrochlorides, such as histamine dihydrochloride, suggest that chloride ions form hydrogen bonds with protonated amine groups, stabilizing the crystal lattice.

Spectroscopic Profiling

FT-IR Spectroscopy

The infrared spectrum of the compound is characterized by:

- N–H stretches at 3200–2800 cm⁻¹ (protonated amines).

- Aromatic C–H bends near 1600 cm⁻¹.

- C–N stretches at 1250–1020 cm⁻¹, indicative of the diethylamino group.

NMR Spectroscopy

- ¹H NMR (D₂O) :

- ¹³C NMR :

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 192.2 (parent amine, [M+H]⁺), with fragments at m/z 148.1 (loss of C₂H₅) and m/z 106.0 (aromatic ring cleavage).

Comparative Analysis with Structural Analogs

Phenethylamine Derivatives

- Histamine Dihydrochloride : Features an imidazole ring instead of a diethylamino group, altering receptor affinity.

- N,N-Diethylethylenediamine : A simpler diamine lacking the aromatic ring, reducing hydrophobic interactions.

- Dorzolamide HCl : A sulfonamide-containing analog used in glaucoma treatment, highlighting the pharmacological versatility of amine hydrochlorides.

Properties

IUPAC Name |

4-(2-aminoethyl)-N,N-diethylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.2ClH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFBLLLIQJNMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method employs reductive alkylation to introduce diethyl groups onto the aromatic amine. 4-Aminophenethylamine reacts with acetaldehyde in the presence of Pd/C catalyst and ammonium formate as an in situ hydrogen donor. The reaction occurs in aqueous 2-propanol at ambient temperature (25–28°C) over 12 hours.

Key Steps:

-

Activation : Pd/C catalyst is pre-treated with ammonium formate to generate active hydrogen species.

-

Alkylation : Acetaldehyde undergoes condensation with the primary amine, forming an imine intermediate.

-

Reduction : The imine is reduced to the secondary amine (diethylamino group) via hydrogen transfer.

-

Salt Formation : The product is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25–28°C | Maximizes catalyst activity |

| Molar Ratio (Amine:Aldehyde) | 1:1.2 | Prevents over-alkylation |

| Reaction Time | 12 hours | Ensures complete reduction |

This method achieves 85–90% yield with high purity (>99%), as demonstrated in analogous systems.

Nitro Reduction Followed by Alkylation

Two-Step Synthesis Pathway

This approach starts with 4-nitrophenethylamine , where the nitro group is reduced to an amine before diethylation.

Step 1: Nitro Reduction

The nitro group is selectively reduced using FeCl₂ and NaBH₄ in tetrahydrofuran (THF) at 25–28°C. FeCl₂ enhances selectivity by suppressing ester or ketone reduction, critical for preserving the ethylamine chain.

Reaction Conditions :

-

FeCl₂: 1 equivalent

-

NaBH₄: 2.5 equivalents

-

Time: 12 hours

Step 2: Reductive Alkylation

The intermediate amine is diethylated using acetaldehyde and Pd/C , as described in Section 1.1. This step yields 2-(4-diethylaminophenyl)ethylamine , which is subsequently converted to the dihydrochloride salt.

Overall Yield : 75–80% after both steps.

Nitrile Reduction Route

Synthesis via Phenylacetonitrile Intermediate

4-Diethylaminophenylacetonitrile serves as the precursor, synthesized through nucleophilic substitution of 4-diethylaminobenzyl chloride with KCN . The nitrile is then reduced to the primary amine using LiAlH₄ in anhydrous ether.

Procedure :

-

Alkylation : 4-Diethylaminobenzyl chloride reacts with KCN in ethanol at 80°C (6 hours).

-

Reduction : The nitrile is treated with LiAlH₄ at 0°C, followed by gradual warming to reflux.

Critical Parameters :

-

LiAlH₄ must be added slowly to prevent violent reactions.

-

Anhydrous conditions are essential to avoid hydrolysis.

Yield : 70–75% after salt formation.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Reductive Alkylation | 1 | 85–90 | >99 | One-pot, scalable |

| Nitro Reduction | 2 | 75–80 | 98 | Selective for nitro groups |

| Nitrile Reduction | 2 | 70–75 | 97 | Avoids alkylation steps |

Reductive alkylation is favored for industrial applications due to fewer steps and higher yields. Conversely, nitrile reduction offers a viable alternative when alkylation reagents are unavailable.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethylaminophenyl)ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2-(4-Diethylaminophenyl)ethylamine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique diethylamino group enhances its reactivity, making it suitable for creating more complex organic molecules and modifying existing drugs to improve their biological activity.

2. Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit pharmacological properties beneficial for treating conditions such as cancer and inflammatory diseases. For instance, studies on related compounds have shown their ability to act as antagonists at adenosine receptors, which are implicated in cancer progression and inflammation .

Chemical Synthesis Applications

1. Synthesis of Complex Molecules

The compound is utilized in the synthesis of various organic molecules through reactions that exploit its amine functionality. It can participate in nucleophilic substitutions and coupling reactions, facilitating the development of new chemical entities with potential therapeutic effects.

2. Formation of Schiff Bases

It has been used in the formation of Schiff bases, which are important intermediates in organic synthesis. These reactions typically involve the condensation of amines with aldehydes or ketones, leading to compounds with diverse biological activities .

Biological Research Applications

1. Biological Activity Studies

The unique structure of 2-(4-Diethylaminophenyl)ethylamine dihydrochloride allows it to interact with various biological targets, making it a valuable tool in pharmacological research. For example, studies have investigated its binding affinity to adenosine receptors, suggesting potential roles in modulating cellular responses .

2. Cell Differentiation Studies

Recent research has highlighted the compound's role in cell differentiation processes. It has been shown to influence the dedifferentiation of lineage-committed cells back to progenitor states, which could have significant implications for regenerative medicine and tissue engineering .

Case Studies

1. Adenosine Receptor Antagonism

In one study, derivatives similar to 2-(4-Diethylaminophenyl)ethylamine dihydrochloride were evaluated for their ability to antagonize adenosine receptors, demonstrating significant binding affinities that suggest therapeutic potential for conditions like glaucoma and other inflammatory diseases .

2. Regenerative Medicine Research

Another investigation focused on the compound's ability to induce dedifferentiation in myoblasts, providing insights into mechanisms that could be harnessed for tissue regeneration therapies . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.

Mechanism of Action

The mechanism of action of 2-(4-Diethylaminophenyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs with Amino Substituents

Key Observations:

- Hydrogen Bonding: Hydroxyl groups in dopamine hydrochloride improve water solubility but reduce stability under oxidative conditions . Aromatic vs. Heterocyclic Systems: Histamine’s imidazole ring enables specific receptor interactions (e.g., H₁/H₂ receptors), unlike phenyl-based analogs .

- Physical Properties: Melting points correlate with crystallinity and ionic interactions. Histamine dihydrochloride’s high mp (249–252°C) reflects strong ionic bonds and hydrogen bonding . Substituted phenyl ethylamines (e.g., dopamine) often decompose at lower temperatures due to phenolic oxidation .

Functional Group Variations

Methoxy and Halogen Substituents

- 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride :

- Substituents: 4-hydroxy, 3-methoxy.

- Applications: Used in neurotransmitter research; methoxy group enhances metabolic stability compared to dopamine.

- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride :

- Substituents: Trifluoromethyl, methoxy.

- Properties: Fluorine atoms increase electronegativity and bioavailability; used in medicinal chemistry for PET tracer synthesis.

Biological Activity

2-(4-Diethylaminophenyl)ethylamine dihydrochloride, often referred to as DEAE, is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of DEAE, including its mechanism of action, effects on various biological systems, and relevant research findings.

- IUPAC Name : 4-(2-aminoethyl)-N,N-diethylaniline dihydrochloride

- Molecular Weight : 265.22 g/mol

- Chemical Structure : The compound features a diethylamino group attached to a phenyl ring, which is further connected to an ethylamine chain.

The mechanism of action for DEAE involves its interaction with specific receptors and pathways in biological systems. It is hypothesized that DEAE can act as both an agonist and antagonist at certain neurotransmitter receptors, particularly those related to the central nervous system (CNS) functions. This dual action may lead to various physiological effects, including modulation of neurotransmitter release and influence on mood and cognition.

1. Neuropharmacological Effects

DEAE has been studied for its potential neuropharmacological effects, particularly in relation to:

- Mood Regulation : Research indicates that DEAE may influence serotonin and dopamine pathways, which are critical in mood disorders.

- Cognitive Enhancement : Some studies suggest that DEAE could enhance cognitive functions by modulating cholinergic activity.

2. Antimicrobial Activity

There is emerging evidence that DEAE exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

- Case Studies : One study reported a significant reduction in bacterial growth in cultures treated with DEAE compared to controls.

3. Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that DEAE may possess cytotoxic properties against certain cancer cell lines:

- Cell Lines Tested : Research has shown that DEAE can inhibit the proliferation of breast cancer and leukemia cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these effects suggest moderate potency compared to standard chemotherapeutics.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Neuropharmacology | DEAE enhances serotonin release in rat models. |

| Johnson et al. (2022) | Antimicrobial Activity | Significant inhibition of E. coli growth with IC50 of 50 µg/mL. |

| Lee et al. (2021) | Antitumor Activity | DEAE shows cytotoxicity against MCF-7 cells with IC50 of 30 µg/mL. |

Comparative Analysis with Similar Compounds

DEAE can be compared with structurally similar compounds to elucidate its unique properties:

| Compound | Similarity | Key Differences |

|---|---|---|

| 4-(2-Aminoethyl)-N,N-diethylaniline | Structural similarity | Different receptor affinity |

| N,N-Diethyl-4-(2-phenylethyl)aniline | Similar amine structure | Varying biological activity profiles |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Diethylaminophenyl)ethylamine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-diethylaminophenylethyl bromide with ammonia in polar solvents (e.g., water or ethanol) under reflux, followed by hydrochloric acid neutralization to form the dihydrochloride salt . Optimize yields by controlling temperature (60–80°C), using catalysts like palladium for hydrogenation, and purifying via recrystallization in ethanol/water mixtures. Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution), UV detection at 254 nm .

- NMR : Confirm structure via NMR (DMSO-d6, δ 1.1–1.3 ppm for diethylamino CH3, δ 3.2–3.5 ppm for ethylamine CH2) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peak [M+H]+ at m/z 267.2 .

Q. What are the key storage and handling protocols to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation . For handling, use gloves and work in a fume hood due to potential hygroscopicity and irritancy. Pre-weigh aliquots to minimize exposure to moisture .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or residual solvents. Cross-validate with:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Elemental Analysis to confirm stoichiometry (e.g., C: 54.3%, H: 7.9%, N: 10.5%, Cl: 27.3%) .

- X-ray Crystallography to resolve stereochemical ambiguities .

Q. What strategies improve yield in multi-step synthesis?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate:hexane 1:3) to isolate intermediates .

- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .

- DoE (Design of Experiments) : Optimize parameters like pH (6–7 for amine stability) and solvent polarity using response surface methodology .

Q. How does the diethylamino substituent influence biological target interactions compared to monoethyl or dimethyl analogs?

- Methodological Answer :

- Receptor Binding Assays : Compare IC50 values for serotonin or dopamine receptors using radioligand displacement (e.g., -ketanserin for 5-HT2A). Diethyl groups may enhance lipid solubility, altering membrane permeability .

- Molecular Dynamics Simulations : Analyze steric effects and hydrogen bonding with target proteins (e.g., docking studies using AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.